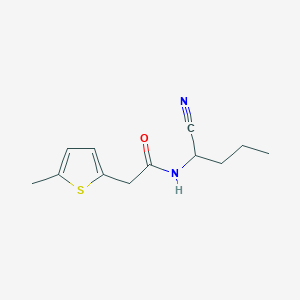![molecular formula C12H15N3O B2649485 N-(furan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine CAS No. 2034296-53-0](/img/structure/B2649485.png)
N-(furan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine, also known as THPP-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. THPP-1 is a small molecule inhibitor that targets protein-protein interactions and has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Furan derivatives, including the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance . This is particularly important given the increasing ineffectiveness of currently available antimicrobial medicines .
Anticancer Properties
Pyrazoles, which are nitrogen-containing heterocycles and a part of the compound, have been found to have anticancer properties . This makes the compound potentially useful in the development of new anticancer drugs .
Anti-inflammatory Properties
Pyrazoles also exhibit anti-inflammatory properties . This suggests that the compound could be used in the development of new anti-inflammatory drugs .
Antioxidant Properties
The compound, due to its pyrazole component, has been found to have antioxidant properties . This could make it useful in the development of drugs to combat oxidative stress-related diseases .
Herbicidal Activity
Some studies have found that furan derivatives, including the compound , can have herbicidal activity . This suggests potential applications in the development of new herbicides .
Biomass Catalytic Conversion
The compound, due to its furan component, has been used in the realm of catalytic organic synthesis by integrating biomass catalytic conversion with organic synthesis techniques . This not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles .
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-12(16-7-1)9-13-10-4-6-15-11(8-10)3-5-14-15/h1-3,5,7,10,13H,4,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPJZLKBADNCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2649404.png)
![6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine](/img/structure/B2649406.png)
![5-chloro-2-(methylsulfanyl)-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)pyrimidine-4-carboxamide](/img/structure/B2649408.png)
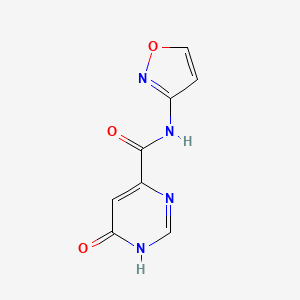
![7-[Pyridin-3-yl-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2649410.png)
![2,2-Difluorospiro[2.4]heptan-6-amine;hydrochloride](/img/structure/B2649413.png)
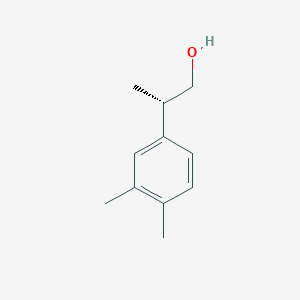
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2649415.png)
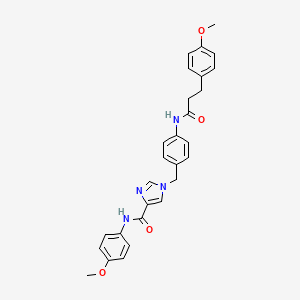
![N-[(4-fluorophenyl)methyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2649418.png)
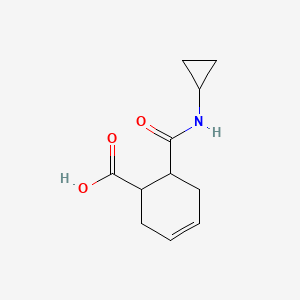
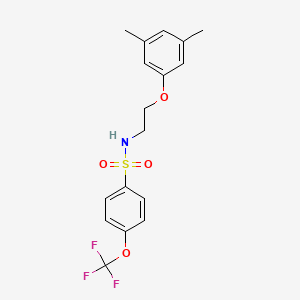
![7,9-dimethyl-1-(2-morpholinoethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2649422.png)
